Cas no 1505103-07-0 (2-fluorocyclopentane-1-carboxylic acid)

2-fluorocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxylic acid, 2-fluoro-
- 2-fluorocyclopentane-1-carboxylic acid
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- MDL: MFCD31635596
- Inchi: 1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)
- InChI Key: BSQPBOBQXCMDPZ-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CCCC1F
2-fluorocyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233622-1g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 1g |
$2202.0 | 2023-09-15 | ||
Enamine | EN300-233622-2.5g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 2.5g |
$4565.0 | 2023-09-15 | ||
Enamine | EN300-233622-5.0g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 5.0g |
$5783.0 | 2023-02-21 | ||
Enamine | EN300-233622-5g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 5g |
$5783.0 | 2023-09-15 | ||
Enamine | EN300-233622-1.0g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 1.0g |
$2202.0 | 2023-02-21 | ||
Enamine | EN300-233622-10.0g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 10.0g |
$7268.0 | 2023-02-21 | ||
Enamine | EN300-233622-10g |
2-fluorocyclopentane-1-carboxylic acid |
1505103-07-0 | 10g |
$7268.0 | 2023-09-15 |
2-fluorocyclopentane-1-carboxylic acid Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 2-fluorocyclopentane-1-carboxylic acid
Introduction to 2-Fluorocyclopentane-1-carboxylic Acid (CAS No. 1505103-07-0)
2-Fluorocyclopentane-1-carboxylic acid (CAS No. 1505103-07-0) is a cyclic carboxylic acid derivative with a fluorine substituent. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This introduction aims to provide a comprehensive overview of the compound, including its structure, synthesis, properties, and recent research developments.
Structure and Synthesis
The molecular formula of 2-fluorocyclopentane-1-carboxylic acid is C6H9F1O2, with a molecular weight of approximately 138.13 g/mol. The compound features a five-membered cyclopentane ring with a carboxylic acid group and a fluorine atom at the 2-position. The presence of the fluorine substituent imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and applications.
The synthesis of 2-fluorocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid or its derivatives. For example, the selective fluorination of cyclopentanecarboxylic acid using selective fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can yield the desired product with high selectivity and yield. Another method involves the ring-closing metathesis (RCM) of an appropriately substituted acrylate followed by hydrolysis to form the carboxylic acid.
Physical and Chemical Properties
2-Fluorocyclopentane-1-carboxylic acid is a colorless solid at room temperature with a melting point ranging from 75 to 78°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water due to the presence of the fluorine atom and the carboxylic acid group. The compound exhibits strong acidity due to the carboxylic acid functional group, which can participate in various acid-base reactions.
The presence of the fluorine substituent also influences the electronic properties of the molecule. Fluorine is highly electronegative, which can affect the electron density distribution around the molecule, leading to enhanced reactivity in certain chemical reactions. This property makes 2-fluorocyclopentane-1-carboxylic acid useful as an intermediate in organic synthesis, particularly in reactions that require enhanced electrophilicity or nucleophilicity.
Analytical Methods
The characterization of 2-fluorocyclopentane-1-carboxylic acid can be performed using various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used for purity analysis and quantification of the compound in mixtures or reaction products. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for structural elucidation, providing detailed information about the chemical environment of different atoms in the molecule.
Infrared (IR) spectroscopy can be used to confirm the presence of functional groups such as the carboxylic acid group and the fluorine substituent. Mass spectrometry (MS) is also useful for determining the molecular weight and confirming the identity of the compound through fragmentation patterns.
Applications in Pharmaceutical Research
2-Fluorocyclopentane-1-carboxylic acid has shown promise in pharmaceutical research due to its unique chemical properties. The introduction of a fluorine atom into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability, enhancing binding affinity to target proteins, and reducing toxicity.
In recent studies, derivatives of 2-fluorocyclopentane-1-carboxylic acid have been investigated for their potential as inhibitors of specific enzymes involved in disease pathways. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation. The researchers found that the fluorinated structure enhanced the binding affinity of the inhibitor to its target protein, leading to improved therapeutic efficacy.
Molecular Modeling and Computational Studies
Molecular modeling and computational studies have been instrumental in understanding the behavior of 2-fluorocyclopentane-1-carboxylic acid. These studies provide insights into how the fluorine substituent affects molecular conformation, electronic properties, and interactions with other molecules or biological targets.
Molecular dynamics simulations have shown that the presence of a fluorine atom at the 2-position stabilizes certain conformations of the cyclopentane ring, which can influence its reactivity in chemical reactions or binding interactions with proteins. Quantum mechanical calculations have also revealed that the electron-withdrawing effect of fluorine enhances the electrophilicity of adjacent carbon atoms, making them more reactive towards nucleophiles.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2-fluorocyclopentane-1-carboxylic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times to prevent skin contact or inhalation.
In addition, appropriate storage conditions should be maintained to ensure stability and prevent degradation. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is also advisable to handle small quantities at a time and dispose of any unused material according to local regulations.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2-fluorocyclopentane-1-carboxylic acid highlights its potential as a valuable building block in organic synthesis and pharmaceutical development. Future studies may focus on optimizing synthetic routes to improve yield and purity, exploring new applications in materials science, and investigating its biological activity against other disease targets.
In conclusion, 2-fluorocyclopentane-1-carboxylic acid (CAS No. 1505103-07-0) is a versatile compound with unique chemical properties that make it an attractive candidate for various applications. Its potential as an intermediate in organic synthesis and its promising role in pharmaceutical research underscore its importance in modern chemistry.
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